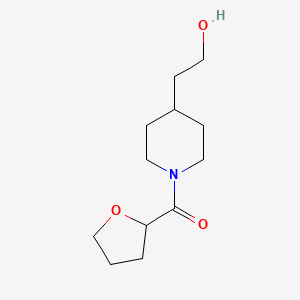

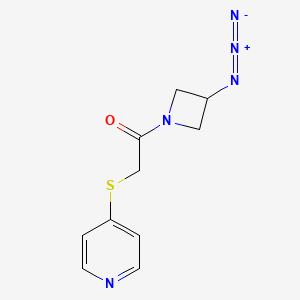

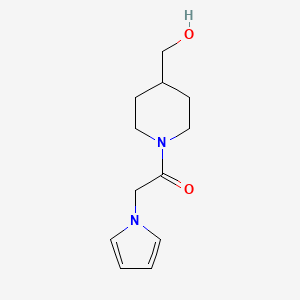

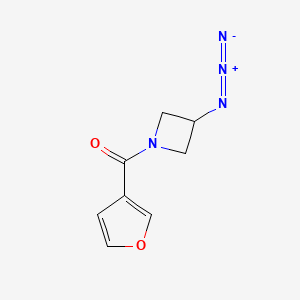

![molecular formula C10H15F2NO2 B1476249 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid CAS No. 1849683-40-4](/img/structure/B1476249.png)

2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid

Overview

Description

The compound “2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid” is a complex organic molecule. It contains a cyclopenta[c]pyrrole ring, which is a five-membered aromatic heterocycle . The molecule also contains two fluorine atoms and a propanoic acid group .

Synthesis Analysis

The synthesis of such compounds often involves organocatalytic methods . For instance, the construction of the pyrrole ring has gained much attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application . Cyclocondensation with thioglycolic acid upon refluxing in K2CO3–DMF system was accompanied by decarboxylation and led to the formation of thieno[2,3-b]pyrrole-4-carboxylates .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of β-Lactams : 3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid, a related compound, has been utilized as a ketene source in the synthesis of monocyclic-2-azetidinones. This demonstrates controlled diastereoselectivity in reactions involving ketene and imines (Behzadi et al., 2015).

Development of Neutral Anion Receptors : The use of 3,4-difluoro-1H-pyrrole, a structurally similar compound, in the synthesis of neutral anion receptors shows increased affinity for anions such as fluoride, chloride, and dihydrogen phosphate compared to non-fluorinated congeners. This suggests potential applications in sensing and molecular recognition (Anzenbacher et al., 2000).

Synthesis of Heterocyclic Systems : Cyclohepta[4,5]pyrrolo[1,2-a]pyrimidin-4-ones, derived from 2-aminocyclohepta[b]pyrroles, showcase the versatility of pyrrole derivatives in constructing diverse heterocyclic systems (Abe, 1987).

Biomedical Applications

Potential in Drug Development : Pyrrole, 1,2,4-triazole, and indole derivatives, including those similar to the subject compound, have shown significant potential in new drug development. Their ability to bind to kinases of anaplastic lymphoma, cyclooxygenase-2, and lanosterol 14-α-demethylase suggests their relevance in pharmacological research (Hotsulia, 2019).

Structural and Electronic Analysis : Studies on (3-cyano-4,5-dimethyl pyrrol-2-yl) oxamic acid ethyl ester, a compound with some similarity, reveal insights into the electronic delocalization in pyrrole rings, important for understanding the electronic properties of similar compounds (Duchamp et al., 1983).

Insecticidal Potential : Synthesis of pyrrole derivatives has shown promising results as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This illustrates the potential of similar pyrrole-based compounds in agricultural and pest control applications (Abdelhamid et al., 2022).

properties

IUPAC Name |

2-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO2/c1-6(9(14)15)13-4-7-2-3-10(11,12)8(7)5-13/h6-8H,2-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBYDPNENSQYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CC2CCC(C2C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.